methanone CAS No. 204450-51-1](/img/structure/B14264271.png)
[(2R,3S)-3-(Naphthalen-1-yl)oxiran-2-yl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-3-(Naphthalen-1-yl)oxiran-2-ylmethanone is a complex organic compound that features a naphthalene ring, an oxirane (epoxide) ring, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(Naphthalen-1-yl)oxiran-2-ylmethanone typically involves the reaction of naphthalene derivatives with epoxide precursors under controlled conditions. One common method involves the use of a Grignard reagent to introduce the phenyl group, followed by an epoxidation reaction to form the oxirane ring. The reaction conditions often require a catalyst, such as a transition metal complex, and may be carried out under inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-3-(Naphthalen-1-yl)oxiran-2-ylmethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1,2-dione derivatives, while reduction can produce diols.
Aplicaciones Científicas De Investigación
(2R,3S)-3-(Naphthalen-1-yl)oxiran-2-ylmethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving epoxides.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2R,3S)-3-(Naphthalen-1-yl)oxiran-2-ylmethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins, leading to changes in their activity. This reactivity is exploited in various applications, including drug development and biochemical research.
Comparación Con Compuestos Similares
(2R,3S)-3-(Naphthalen-1-yl)oxiran-2-ylmethanone can be compared with other epoxide-containing compounds, such as:
Styrene oxide: Similar in structure but lacks the naphthalene ring.
Epichlorohydrin: Contains an epoxide ring but has different substituents.
Naphthalene-1,2-epoxide: Similar naphthalene structure but lacks the phenyl group.
Propiedades
Número CAS |
204450-51-1 |
|---|---|
Fórmula molecular |
C19H14O2 |
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
[(2R,3S)-3-naphthalen-1-yloxiran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C19H14O2/c20-17(14-8-2-1-3-9-14)19-18(21-19)16-12-6-10-13-7-4-5-11-15(13)16/h1-12,18-19H/t18-,19-/m0/s1 |
Clave InChI |
JCEIOPSDKPXYSH-OALUTQOASA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)[C@H]2[C@@H](O2)C3=CC=CC4=CC=CC=C43 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


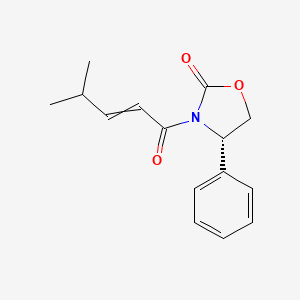

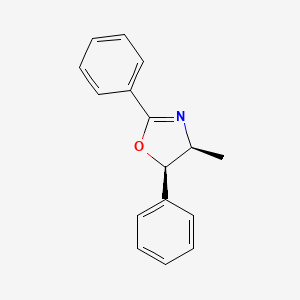
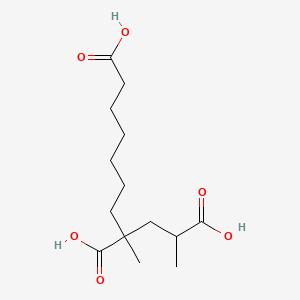
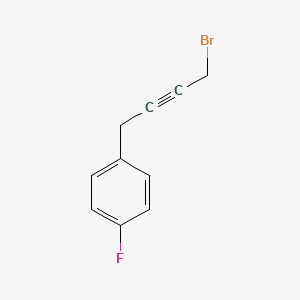


![2-(2-Ethoxy-2-oxoethyl)-1-methyl-2H-pyrrolo[1,2-a]pyrazin-5-ium bromide](/img/structure/B14264237.png)
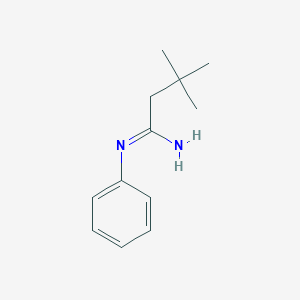

![1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14264253.png)

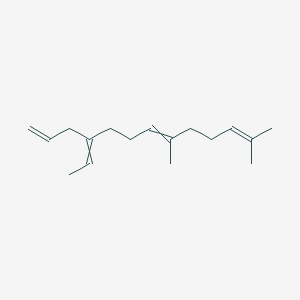
silane](/img/structure/B14264288.png)
